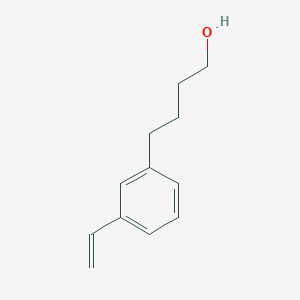

4-(3-Ethenylphenyl)butan-1-OL

Descripción

4-(3-Ethenylphenyl)butan-1-ol is a secondary alcohol featuring a butan-1-ol chain attached to a phenyl ring substituted with an ethenyl (-CH=CH₂) group at the meta position. This compound’s structure combines aromatic reactivity with the hydroxyl group’s polarity, making it a candidate for applications in organic synthesis, materials science, or bioactive molecule design.

Propiedades

Número CAS |

113538-75-3 |

|---|---|

Fórmula molecular |

C12H16O |

Peso molecular |

176.25 g/mol |

Nombre IUPAC |

4-(3-ethenylphenyl)butan-1-ol |

InChI |

InChI=1S/C12H16O/c1-2-11-7-5-8-12(10-11)6-3-4-9-13/h2,5,7-8,10,13H,1,3-4,6,9H2 |

Clave InChI |

NLXUSSJQGWFJFE-UHFFFAOYSA-N |

SMILES canónico |

C=CC1=CC=CC(=C1)CCCCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethenylphenyl)butan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-ethenylphenylmagnesium bromide with butanal followed by hydrolysis yields 4-(3-Ethenylphenyl)butan-1-OL . The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.

Industrial Production Methods

Industrial production of 4-(3-Ethenylphenyl)butan-1-OL may involve catalytic hydrogenation of 4-(3-Ethenylphenyl)butanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Ethenylphenyl)butan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

Oxidation: 4-(3-Ethenylphenyl)butanoic acid.

Reduction: 4-(3-Ethenylphenyl)butane.

Substitution: 4-(3-Ethenylphenyl)butyl chloride or bromide.

Aplicaciones Científicas De Investigación

4-(3-Ethenylphenyl)butan-1-OL has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(3-Ethenylphenyl)butan-1-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095)

- Molecular Formula : C₂₅H₂₆O₄

- Substituents : 3,4-bis(benzyloxy)phenyl group.

- Synthesis: Synthesized via LiAlH₄ reduction of methyl 4-(3,4-dimethoxyphenyl)butanoate, yielding 61% after purification .

- This contrasts with 4-(3-ethenylphenyl)butan-1-ol, where the ethenyl group may increase reactivity (e.g., via polymerization or electrophilic addition).

4-(n-Heptyloxy)butan-1-ol

- Molecular Formula : C₁₁H₂₄O₂ (inferred from structure)

- Substituents: n-heptyloxy chain at the butanol’s terminal position.

- Application : A component of the Asian longhorned beetle’s aggregation pheromone. Its long alkoxy chain enhances volatility and receptor binding in insects .

- Comparison : The heptyloxy group prioritizes volatility for pheromone activity, whereas the ethenyl group in 4-(3-ethenylphenyl)butan-1-ol may favor chemical derivatization.

4-Phenylphenol

- Molecular Formula : C₁₂H₁₀O

- Substituents : Biphenyl-4-ol (hydroxyl group on biphenyl).

- Hazards : Requires stringent first-aid measures for eye, skin, or ingestion exposure .

- Divergence: Unlike 4-(3-ethenylphenyl)butan-1-ol, 4-phenylphenol lacks the butanol chain, reducing its solubility in non-polar solvents.

3-Methoxy-3-methyl-1-butanol

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Features

*Estimated based on structural analogs. †Predicted using analogous alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.